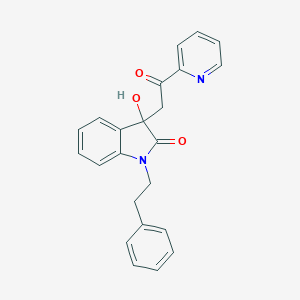![molecular formula C20H18N2O4 B214619 2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE](/img/structure/B214619.png)
2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a phenyl group, and an acetamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include substituted indoles, alcohols, amines, ketones, and carboxylic acids .
Applications De Recherche Scientifique
2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole core.
Uniqueness
2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-[3-hydroxy-2-oxo-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C20H18N2O4/c21-18(24)13-22-17-9-5-4-8-16(17)20(26,19(22)25)12-15(23)11-10-14-6-2-1-3-7-14/h1-11,26H,12-13H2,(H2,21,24)/b11-10- |
Clé InChI |
RONPNHXUDQJRIH-KHPPLWFESA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214537.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214539.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214541.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214542.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214544.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214545.png)
![3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B214547.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214548.png)
![4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214550.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214553.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214557.png)
![4-{3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214558.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214560.png)
